molecular formula C18H20N2O3S2 B2573438 N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-5-methylthiophene-2-sulfonamide CAS No. 946246-72-6

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-5-methylthiophene-2-sulfonamide

Cat. No. B2573438
CAS RN: 946246-72-6
M. Wt: 376.49
InChI Key: OOKNEUXDMXSUHK-UHFFFAOYSA-N
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Description

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-5-methylthiophene-2-sulfonamide is a useful research compound. Its molecular formula is C18H20N2O3S2 and its molecular weight is 376.49. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

Research has shown that compounds with a structural framework similar to N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-5-methylthiophene-2-sulfonamide can be synthesized through various methods. One approach involves the synthesis of 1,1-cyclopropane aminoketones, which are then converted into 2-benzoyl quinolines, showcasing the versatility and potential of incorporating the cyclopropanecarbonyl group into complex heterocycles (Mao et al., 2012). Additionally, the synthesis of complex structures like (3-(2-chlorophenyl)-5-tosyl-1,3,3a,4,5,9b-hexahydroisoxazolo[4,3-c]quinolin-3a-yl)methanamine, where sulfonamide groups play a critical role, has been explored for their potential applications in cancer inhibition, highlighting the importance of sulfonamide functionalities in medicinal chemistry (Kamaraj et al., 2021).

Anticancer Potential

Compounds containing the quinolinyl sulfonamide moiety have been investigated for their anticancer activities. Aryl/heteroaryl sulfonamide compounds, for instance, have shown potential as anticancer agents through mechanisms such as the inhibition of carbonic anhydrase isozymes. Studies have revealed that novel 4-(quinolin-1-yl)benzenesulfonamide derivatives exhibit interesting in vitro anticancer activities, suggesting a promising area for further research into related compounds (Al-Said et al., 2010).

Electronic and Molecular Structures

The exploration of ground and excited electronic states of compounds with similar frameworks has been conducted, providing insights into their potential as electronic organic materials. For example, the study of aromatic and quinoid S,S-dioxide terthiophenes offers a deeper understanding of how structural modifications, such as oxidation of sulfur atoms, can significantly influence electronic absorption spectra, electron affinity, and photophysical properties. These findings underscore the importance of structural elements in designing materials with desired electronic properties (Casado et al., 2006).

properties

IUPAC Name

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-5-methylthiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S2/c1-12-4-9-17(24-12)25(22,23)19-15-7-8-16-14(11-15)3-2-10-20(16)18(21)13-5-6-13/h4,7-9,11,13,19H,2-3,5-6,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOKNEUXDMXSUHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-5-methylthiophene-2-sulfonamide

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